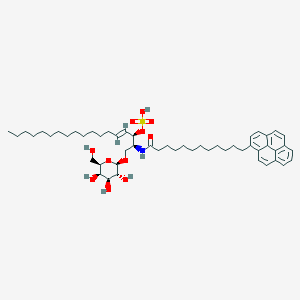
P12 Sulfatide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P12 Sulfatide, also known as this compound, is a useful research compound. Its molecular formula is C52H77NO11S and its molecular weight is 924.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Acidic Glycosphingolipids - Sulfoglycosphingolipids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
Substrate for Enzyme Activity Measurement
P12 sulfatide has been synthesized as a fluorescent substrate to determine the activity of arylsulfatase A (ASA), an enzyme crucial for the degradation of sulfatides. In studies, this compound was hydrolyzed by ASA extracted from human leukocytes, demonstrating Michaelis-Menten kinetics. This property makes it a valuable tool for diagnosing ASA deficiencies in conditions such as metachromatic leukodystrophy (MLD) and Maroteaux-Lamy syndrome, where specific enzyme activities are compromised .
Table 1: Enzyme Activity Measurement Using this compound
| Substrate | Enzyme Source | Hydrolysis Rate | Notes |
|---|---|---|---|
| This compound | Human leukocytes | Proportional to time | Effective in diagnosing ASA deficiency |
| PSA12 Sulfatide | Human leukocytes | Proportional to time | Similar application as this compound |
Neurological Research
Role in Myelin Formation and Maintenance
Research indicates that sulfatides, including this compound, play a critical role in myelin formation and maintenance. In cultured Schwann cells, sulfatides bind to extracellular matrix components, which is essential for myelination processes. Studies have shown that the absence of sulfatides can lead to demyelination and neurological deficits .
Case Study: Enzyme Replacement Therapy (ERT) in MLD Models
In an aggravated mouse model of MLD, ERT using recombinant human ASA demonstrated improvements in brain sulfatide storage and nerve conduction velocity (NCV) when treatment was initiated early. This highlights the therapeutic potential of targeting sulfatide metabolism .
Clinical Implications
Diagnosis of Arylsulfatase A Deficiency
this compound is utilized in clinical settings to diagnose arylsulfatase A deficiency. Cultured skin fibroblasts from patients with this deficiency show reduced degradation of this compound compared to normal fibroblasts, making it a reliable biomarker for diagnostic purposes .
Implications in Metabolic Disorders
Association with Diabetes and Insulin Secretion
Sulfatides are implicated in insulin secretion mechanisms. Specifically, the C16:0 isoform of sulfatide has been shown to inhibit glucose-induced insulin secretion by affecting ATP-sensitive potassium channels. The presence of this compound may influence these pathways, offering insights into metabolic disorders such as type 2 diabetes .
Summary and Future Directions
This compound serves multiple roles across various biological systems, primarily as a substrate for enzyme activity measurement and as a crucial component in myelin formation. Its applications extend into clinical diagnostics and therapeutic interventions for lysosomal storage diseases.
Future research should focus on:
- Understanding the molecular mechanisms by which this compound influences myelination.
- Exploring its potential role in other metabolic pathways and diseases.
- Developing targeted therapies that manipulate sulfatide metabolism for treating related disorders.
This compound's versatility underscores its importance in both basic research and clinical applications, paving the way for new diagnostic tools and therapeutic strategies.
Propiedades
Número CAS |
111682-15-6 |
|---|---|
Fórmula molecular |
C52H77NO11S |
Peso molecular |
924.2 g/mol |
Nombre IUPAC |
[(E,2S,3R)-2-(12-pyren-1-yldodecanoylamino)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C52H77NO11S/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-28-44(64-65(59,60)61)43(37-62-52-51(58)50(57)49(56)45(36-54)63-52)53-46(55)29-23-20-17-14-11-12-15-18-21-25-38-30-31-41-33-32-39-26-24-27-40-34-35-42(38)48(41)47(39)40/h22,24,26-28,30-35,43-45,49-52,54,56-58H,2-21,23,25,29,36-37H2,1H3,(H,53,55)(H,59,60,61)/b28-22+/t43-,44+,45+,49-,50-,51+,52+/m0/s1 |
Clave InChI |
KAAPLLYVKMKPBO-AKSXTAOYSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
Sinónimos |
12-(1-pyrenedodecanoyl)sphingosylgalactosyl-O-3-sulfate P12 sulfatide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















